2-((1H-indol-3-yl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
Description
The compound 2-((1H-indol-3-yl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide features a hybrid structure combining an indole-thioether moiety and a 7-oxofuro[2,3-c]pyridine ethylacetamide scaffold. Indole derivatives are well-documented for their biological relevance, including interactions with neurotransmitter receptors and enzyme inhibition . The furopyridine core, seen in related compounds (e.g., and ), is associated with diverse pharmacological activities due to its planar aromatic system and hydrogen-bonding capacity .
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-17(12-26-16-11-21-15-4-2-1-3-14(15)16)20-7-9-22-8-5-13-6-10-25-18(13)19(22)24/h1-6,8,10-11,21H,7,9,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXGJJKVEARMMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC(=O)NCCN3C=CC4=C(C3=O)OC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1H-indol-3-yl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and viral infections.
- Anti-inflammatory Activity : The compound has shown promising results in inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNFα. In vitro studies demonstrated that it significantly reduced cytokine levels in murine macrophage cells without inducing cytotoxicity at concentrations up to 100 μM .
- Antiviral Activity : A related study highlighted its potential as a dual inhibitor against respiratory syncytial virus (RSV) and influenza A virus (IAV). Compounds derived from similar structures exhibited low micromolar EC50 values, indicating strong antiviral efficacy .
Cytotoxicity Assays
Cytotoxicity assays conducted on various cell lines showed that the compound maintains a favorable safety profile, exhibiting low toxicity levels even at higher concentrations. The IC50 values for cytotoxic effects were consistently above 100 μM, suggesting a significant therapeutic window for further development.
Anti-inflammatory Studies
In vivo studies using CFA-induced paw edema models demonstrated that the compound effectively reduced inflammation comparable to established anti-inflammatory drugs like dexamethasone. The reduction in edema was observed within 2–6 hours post-administration .
| Parameter | Control Group | Treatment Group (50 mg/kg) |
|---|---|---|
| Edema Reduction (%) | 0 | 63.2 |
| Cytokine IL-1β Inhibition | Baseline | Significant |
| Cytokine TNFα Inhibition | Baseline | Superior to control |
Case Studies
Several case studies have reported on the efficacy of similar indole-based compounds:
- Study on Antibacterial Activity : A derivative of the indole structure was tested against Mycobacterium tuberculosis and showed significant inhibition at concentrations as low as 10 μg/mL over extended periods .
- Leishmaniasis Treatment : Indole derivatives have also been explored for their activity against Leishmania species, with promising results indicating their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole or Thioacetamide Moieties
(a) (R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide Derivatives
- Structure : These compounds share the indole-thioacetamide backbone but include a nitrobenzene substituent and methyl group at the indole position .
- Properties : Melting points range from 159–187°C, higher than typical aliphatic acetamides, likely due to nitro group polarity and π-stacking.
- Spectral Data : NMR confirms the presence of aromatic protons (δ 7.04–7.47 ppm) and NH resonances (δ 4.16 ppm) .
(b) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Structure : Features a dihydropyrimidine-thioacetamide core with dichlorophenyl substitution .
- Properties : High melting point (230°C) attributed to chlorine’s electronegativity and crystal packing.
- Spectral Data : ¹H-NMR shows a singlet at δ 2.19 ppm (CH₃) and aromatic protons at δ 7.28–7.82 ppm .
- Key Difference : The dichlorophenyl group may increase lipophilicity, contrasting with the target compound’s fused furopyridine system .
Analogues with Furopyridine or Pyridine Derivatives
(a) 2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide
- Structure : Contains a benzyl-pyrrolopyridine core and methoxyphenylacetamide .
- Properties : Molecular weight 387.4; Smiles string highlights the benzyl group (Cc3ccccc3) and methoxy substitution (COc1ccccc1) .
- Key Difference : The benzyl group may enhance blood-brain barrier penetration, whereas the target compound’s indole-thio group could favor different binding interactions .
(b) 5-Methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
